Octahydro-3,5-methanocyclopenta[b]pyrrole hydrochloride
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Overview
Description
Octahydro-3,5-methanocyclopenta[b]pyrrole hydrochloride: is a chemical compound with the molecular formula C8H13N. It is a derivative of the cyclopentane ring system, characterized by its unique three-dimensional structure.
Mechanism of Action
Mode of Action
Some related compounds have shown antimicrobial activity . They interact with bacterial cells, disrupting essential processes and leading to cell death .
Biochemical Pathways
Related compounds have been shown to interfere with bacterial cell wall synthesis, protein synthesis, and dna replication .
Result of Action
Related compounds have demonstrated antimicrobial effects, leading to the death of bacterial cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Octahydro-3,5-methanocyclopenta[b]pyrrole hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a cyclopentane derivative with an amine, followed by hydrogenation to achieve the octahydro structure. The reaction conditions often include the use of catalysts such as palladium on carbon (Pd/C) and hydrogen gas under high pressure .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: Octahydro-3,5-methanocyclopenta[b]pyrrole hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions typically involve hydrogenation using catalysts such as Pd/C or Raney nickel, resulting in the formation of fully saturated derivatives.
Substitution: Nucleophilic substitution reactions can occur, where halogen atoms are replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: Hydrogen gas, Pd/C, Raney nickel, high pressure.
Substitution: Halogenated derivatives, nucleophiles like amines or thiols, solvents like ethanol or dichloromethane.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Fully saturated derivatives.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
Chemistry: In chemistry, Octahydro-3,5-methanocyclopenta[b]pyrrole hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts .
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial agent, particularly against methicillin-resistant Staphylococcus aureus (MRSA) .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its derivatives are being investigated for their efficacy in treating various diseases, including bacterial infections and neurological disorders .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for use in various manufacturing processes .
Comparison with Similar Compounds
Azanorbornene: Similar in structure but differs in the nitrogen atom placement.
Piperidine: A bio-isosteric compound with different ring size and properties.
Pyrrolopyrazine: Contains both pyrrole and pyrazine rings, exhibiting different biological activities.
Uniqueness: Octahydro-3,5-methanocyclopenta[b]pyrrole hydrochloride is unique due to its specific three-dimensional structure, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-azatricyclo[4.2.1.03,7]nonane;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N.ClH/c1-5-2-7-6(1)4-9-8(7)3-5;/h5-9H,1-4H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCBUYMCUTNDQQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3C1CNC3C2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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